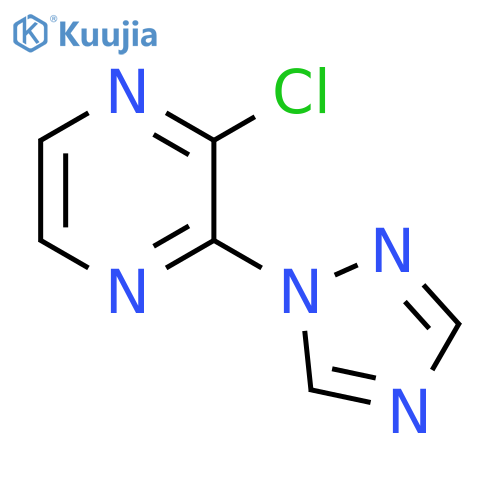

Cas no 1248951-90-7 (2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine)

2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine

-

- インチ: 1S/C6H4ClN5/c7-5-6(10-2-1-9-5)12-4-8-3-11-12/h1-4H

- InChIKey: RWKUWIJQOHNVCF-UHFFFAOYSA-N

- ほほえんだ: C1(Cl)=NC=CN=C1N1C=NC=N1

2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C196746-100mg |

2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine |

1248951-90-7 | 100mg |

$ 115.00 | 2022-04-01 | ||

| TRC | C196746-500mg |

2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine |

1248951-90-7 | 500mg |

$ 475.00 | 2022-04-01 | ||

| TRC | C196746-1g |

2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine |

1248951-90-7 | 1g |

$ 730.00 | 2022-04-01 |

2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine 関連文献

-

Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

-

4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

Related Articles

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazineに関する追加情報

2-Chloro-3-(1H-1,2,4-Triazol-1-yl)Pyrazine: A Comprehensive Overview

2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine, also known by its CAS number CAS No. 1248951-90-7, is a heterocyclic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrazine derivatives, which are widely studied due to their unique electronic properties and structural versatility. The molecule consists of a pyrazine ring substituted with a chlorine atom at position 2 and a 1H-1,2,4-triazole group at position 3. These substituents contribute to the compound's reactivity and stability, making it a valuable intermediate in organic synthesis.

The synthesis of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine typically involves multi-step reactions that leverage the reactivity of pyrazine derivatives. Recent studies have focused on optimizing the synthesis pathways to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality. This approach not only improves efficiency but also aligns with the growing demand for sustainable chemical processes.

2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine has shown promising applications in the field of agrochemicals. Its ability to act as a fungicide has been extensively studied, particularly in controlling plant pathogens such as Fusarium species. The triazole group in the molecule plays a crucial role in its antifungal activity by disrupting fungal cell wall synthesis. Recent research has demonstrated that this compound exhibits high efficacy against various fungal strains while maintaining low toxicity to plants and animals.

In addition to its agricultural applications, CAS No. 1248951-90-7 has garnered attention in the pharmaceutical industry due to its potential as an intermediate in drug discovery. The pyrazine ring is known for its ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. By modifying the substituents on the pyrazine ring, researchers can tailor the compound's pharmacokinetic properties for specific therapeutic applications.

The structural flexibility of 2-Chloro-3-(1H-1,2,4-triazol-1-y)pyrazine also makes it a valuable building block in materials science. Recent studies have explored its use in constructing coordination polymers and metal organic frameworks (MOFs). These materials exhibit unique properties such as high surface area and porosity, making them suitable for gas storage and catalysis applications.

The environmental impact of CAS No. 1248951-90 has been a topic of recent research interest. Studies have focused on assessing its biodegradability and potential toxicity to aquatic organisms. Preliminary results indicate that the compound undergoes rapid degradation under aerobic conditions, reducing its environmental persistence. However, further investigations are required to fully understand its ecological footprint.

In conclusion, 2-Chloro-3-(substituted triazole)pyrazines represent a class of compounds with diverse applications across multiple disciplines. From agrochemicals to pharmaceuticals and materials science, their versatility continues to drive innovative research directions. As advancements in synthetic methods and application studies progress, this compound is poised to play an increasingly important role in both academic and industrial settings.

1248951-90-7 (2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine) 関連製品

- 2091354-83-3(CID 125513376)

- 1805188-11-7(Methyl 4-bromo-2-cyano-5-fluorobenzoate)

- 2227940-38-5(rac-(1R,2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentane-1-carboxylic acid)

- 1389313-49-8(4,4-Difluoro-1-(2-methoxyethyl)cyclohexan-1-amine hydrochloride)

- 81732-54-9(3-Benzyloxy-5-hydroxyacetophenon)

- 1249097-16-2(2-(2-Amino-4-chlorophenyl)sulfanylpropanoic acid)

- 1805558-25-1(2-(3-Bromo-5-nitropyridin-2-yl)-2-hydroxyacetic acid)

- 1021228-64-7(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide)

- 1349807-47-1((R)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride)

- 2225144-32-9(tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate)